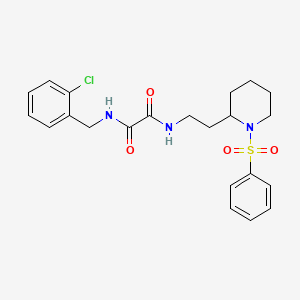

N1-(2-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(2-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4S/c23-20-12-5-4-8-17(20)16-25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-16H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFMFGWVQAMJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

Attachment of the 2-chlorobenzyl Group: The 2-chlorobenzyl group is attached through nucleophilic substitution reactions.

Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through condensation reactions with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activities.

Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: Used as a probe to study biochemical pathways and mechanisms.

Industrial Chemistry:

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities and are studied for their anti-inflammatory properties.

Fluorinated Pyridines: These compounds have similar heterocyclic structures and are used in various biological applications.

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C22H26ClN3O4S and a molecular weight of approximately 450 g/mol, this compound features a piperidine ring, an oxalamide moiety, and a phenylsulfonyl group, which are crucial for its interaction with biological targets.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions using appropriate precursors.

- Introduction of the Phenylsulfonyl Group : This is achieved via sulfonylation reactions with phenylsulfonyl chloride.

- Attachment of the 2-Chlorobenzyl Group : Nucleophilic substitution reactions are employed to attach the chlorobenzyl group.

- Formation of the Oxalamide Moiety : This final step involves condensation reactions with oxalyl chloride.

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activities, including:

- Analgesic Properties : The compound may interact with pain receptors or pathways, potentially offering pain relief.

- Anti-inflammatory Effects : Its structural components suggest a mechanism that could inhibit inflammatory processes.

The biological activity of this compound is thought to derive from its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways remain under investigation, but interactions with neurotransmitter systems and inflammatory mediators are likely.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H29N3O4S | Similar structure with different benzyl substituent |

| N1-benzyl-N2-(3-pyridinesulfonamide) | C15H18N2O2S | Lacks oxalamide but shares sulfonamide characteristics |

This comparative analysis highlights how modifications in the structure can influence biological activity and therapeutic potential.

Q & A

Q. Optimization Tips :

- Control reaction temperatures (e.g., 0–25°C during coupling) to minimize side reactions.

- Use anhydrous solvents and inert atmospheres (N) for moisture-sensitive steps .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?

Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.41 ppm for aromatic protons) .

- Mass Spectrometry : LC-MS (APCI+) to verify molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14) .

- HPLC : Purity assessment (>90%) using reverse-phase columns .

Advanced: How can researchers design experiments to evaluate the compound’s enzyme inhibition or receptor-binding activity?

Answer:

Methodological Approach :

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., tyrosinase) or receptors .

In Vitro Assays :

- Enzyme Inhibition : Measure IC via spectrophotometric assays (e.g., inhibition of melanin synthesis for tyrosinase) .

- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with H-labeled ligands) to determine K values .

Dose-Response Curves : Generate EC/IC values using nonlinear regression analysis (e.g., GraphPad Prism) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Common discrepancies (e.g., varying IC values) are addressed by:

Orthogonal Assays : Validate enzyme inhibition with complementary methods (e.g., fluorescence quenching vs. functional activity assays) .

Structural Validation : Reconfirm compound identity and purity via XRD or 2D NMR if degradation is suspected .

Standardized Protocols : Control variables like buffer pH, temperature, and cell passage number in cellular assays .

Basic: What are the primary biological activities reported for this compound?

Answer:

Reported activities include:

- Antimicrobial : MIC values ≤10 µM against Gram-positive bacteria .

- Anticancer : IC of 5–20 µM in breast cancer cell lines (e.g., MCF-7) via apoptosis induction .

- Enzyme Inhibition : >80% inhibition of tyrosinase at 50 µM .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

SAR Strategies :

Functional Group Substitution : Replace the 2-chlorobenzyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity and binding affinity .

Piperidine Modification : Introduce methyl or sulfonyl groups to enhance metabolic stability .

Bioisosteric Replacement : Substitute oxalamide with urea or thiourea to improve solubility .

Example : Analogues with 4-methoxyphenyl (vs. chlorophenyl) showed 2-fold higher receptor binding .

Basic: What are the compound’s stability profiles under different storage conditions?

Answer:

- Thermal Stability : Stable at −20°C for >6 months; degradation observed at 40°C (10% loss in 30 days) .

- pH Sensitivity : Hydrolyzes in acidic conditions (pH <3) but stable at pH 5–8 .

- Light Sensitivity : Protect from UV light to prevent photodegradation .

Advanced: How can in vivo pharmacokinetic studies be designed for this compound?

Answer:

Protocol Design :

Animal Models : Administer IV/oral doses (e.g., 10 mg/kg) in rodents .

Bioanalysis : Quantify plasma levels via LC-MS/MS with a LOD of 1 ng/mL .

Key Parameters : Calculate AUC, C, t, and bioavailability .

Challenges : Low oral bioavailability (<20%) due to poor solubility; address via nanoformulation .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- LogP : Use SwissADME (predicted LogP = 3.2) .

- Solubility : ALOGPS estimates 0.05 mg/mL in water .

- Pharmacokinetics : pkCSM predicts moderate BBB permeability and CYP3A4 inhibition risk .

Advanced: What in vivo models are suitable for evaluating therapeutic potential in neurological disorders?

Answer:

- Neuropathic Pain : Chronic constriction injury (CCI) model in rats; measure mechanical allodynia .

- Cognitive Disorders : Morris water maze for Alzheimer’s models (e.g., Aβ-injected mice) .

- Dosage : 5–20 mg/kg IP, with behavioral endpoints at 1–4 weeks post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.